molecular formula C31H57N5O9 B1665427 Acetylpepstatin CAS No. 28575-34-0

Acetylpepstatin

Cat. No. B1665427
CAS RN: 28575-34-0
M. Wt: 643.8 g/mol
InChI Key: WKYBEGDEGRCZNF-LBTYKNIQSA-N
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Description

Acetylpepstatin is an aspartyl protease inhibitor that acts as an effective inhibitor of HIV-1 proteinase (Ki = 20 nM at pH 4.7) and HIV-2 proteinase (Ki = 5 nM at pH 4.7) .


Molecular Structure Analysis

The molecular structure of Acetylpepstatin has been determined by x-ray diffraction analysis . The empirical formula of Acetylpepstatin is C31H57N5O9 .

Scientific Research Applications

HIV-1 Proteinase Inhibition

Acetyl-pepstatin has been identified as an effective inhibitor of HIV-1 proteinase , with an inhibitory constant (Ki) of 20 nM at pH 4.7 . This application is crucial in the research for antiretroviral drugs, as HIV-1 proteinase is essential for the maturation and replication of the virus.

HIV-2 Proteinase Inhibition

Similar to its effect on HIV-1, Acetyl-pepstatin also inhibits HIV-2 proteinase with even greater potency, having a Ki of 5 nM at pH 4.7 . This highlights its potential in developing treatments for both strains of the virus.

Aspartic Proteinases Characterization

Acetyl-pepstatin is used as a characteristic inhibitor in the study of aspartic proteinases . It helps in understanding the enzyme kinetics and inhibition mechanisms, which is valuable for designing specific inhibitors for therapeutic use.

Plasmepsin Inhibition in Malaria Research

The compound has shown effectiveness against Plasmodium falciparum aspartyl protease plasmepsin II , with an IC₅₀ of 0.6 nM . This application is significant in malaria research, aiming to disrupt the lifecycle of the parasite causing the disease.

Protease Inhibition in Life Sciences

In life science research, Acetyl-pepstatin is used to study various protease functions and to inhibit protease activity in experimental settings . This helps in preserving the integrity of protein samples and understanding protease-related pathways.

Material Science Applications

Acetyl-pepstatin’s role extends to material science, where it’s used to study the degradation of materials by proteases . This can inform the development of protease-resistant materials or coatings.

Chemical Synthesis Studies

Researchers utilize Acetyl-pepstatin in chemical synthesis to explore the synthesis of peptide bonds that are resistant to proteolytic cleavage . This has implications for the stability and longevity of peptide-based drugs.

Catalysis and Enzyme Mechanism Elucidation

Acetyl-pepstatin aids in the elucidation of catalytic mechanisms of aspartic proteases and the development of transition-state analogs . This is fundamental in designing enzyme inhibitors that mimic the transition state of substrate conversion.

Mechanism of Action

Target of Action

Acetyl-Pepstatin, also known as Pepstatin A, is a potent inhibitor of aspartyl proteases . Its primary targets include enzymes such as pepsin, cathepsins D and E . These enzymes play crucial roles in protein degradation and processing, and their inhibition can have significant effects on cellular function.

Mode of Action

Acetyl-Pepstatin interacts with its targets by binding to the active site of the aspartyl proteases, thereby preventing these enzymes from carrying out their proteolytic function . The compound’s unusual potency towards acid proteases is indicated by its Ki, which was reported to be about 1 × 10^-10 M for porcine pepsin .

Biochemical Pathways

The inhibition of aspartyl proteases by Acetyl-Pepstatin affects various biochemical pathways. For instance, it suppresses the formation of multinuclear osteoclasts dose-dependently . Furthermore, Acetyl-Pepstatin also suppresses differentiation from pre-osteoclast cells to mononuclear osteoclast cells dose-dependently .

Pharmacokinetics

It is known that modifications to the structure of pepstatin, such as esterification of its cooh-terminus, have no effect on its inhibitory activity . Acetylation of its hydroxyl groups, however, drastically reduces the inhibition by Pepstatin .

Result of Action

The molecular and cellular effects of Acetyl-Pepstatin’s action are primarily related to its inhibition of aspartyl proteases. For example, it suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . Cell signaling analysis indicated that the phosphorylation of ERK was inhibited in Acetyl-Pepstatin-treated cells, while the phosphorylation of IκB and Akt showed almost no change . Furthermore, Acetyl-Pepstatin decreased the expression of nuclear factor of activated T cells c1 (NFATc1) .

Action Environment

The action, efficacy, and stability of Acetyl-Pepstatin can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the compound, as it is a potent inhibitor of acid proteases . .

properties

IUPAC Name

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H57N5O9/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42)/t19-,21-,22-,23-,24-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYBEGDEGRCZNF-LBTYKNIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H57N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182781
Record name Ac-Val-Val-Sta-Ala-Sta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylpepstatin

CAS RN

28575-34-0
Record name Ac-Val-Val-Sta-Ala-Sta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Acetyl-pepstatin interact with its target enzyme, HIV-1 protease?

A1: Acetyl-pepstatin binds to the active site of HIV-1 protease, mimicking the transition state of natural substrates. This binding is characterized by a network of hydrogen bonds formed between the inhibitor and the main body of the protein, as well as between the inhibitor and the flap regions of the enzyme. [] Hydrophobic interactions between the inhibitor and the enzyme also contribute to binding. []

Q2: How does Acetyl-pepstatin affect HIV-1 protease activity?

A3: Acetyl-pepstatin acts as a competitive inhibitor of HIV-1 protease, blocking the enzyme's ability to cleave viral polyproteins essential for viral maturation. [, , , ] This inhibition effectively hinders the HIV-1 life cycle.

Q3: What is the molecular formula and weight of Acetyl-pepstatin?

A3: The molecular formula of Acetyl-pepstatin is C34H63N5O11, and its molecular weight is 717.9 g/mol.

Q4: Are there any spectroscopic data available for Acetyl-pepstatin?

A5: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to characterize the structure of Acetyl-pepstatin in solution, both in its free form and when bound to HIV-1 protease. [, , ] These studies have provided insights into the conformation and dynamics of the inhibitor.

Q5: Is there information available regarding the stability of Acetyl-pepstatin under various conditions?

A6: While specific studies on Acetyl-pepstatin's stability under various conditions are limited in the provided papers, its solubility in different solvents is discussed. Acetyl-pepstatin exhibits better solubility in aqueous solutions compared to other pepstatin derivatives like isovaleryl-pepstatin. []

Q6: Is Acetyl-pepstatin known to have any catalytic properties itself?

A6: No, Acetyl-pepstatin is not known to possess any intrinsic catalytic activity. It functions primarily as an inhibitor of aspartic proteases.

Q7: What are the main applications of Acetyl-pepstatin in research?

A7: Acetyl-pepstatin is widely employed as a research tool to study:

  • Aspartic protease activity: It helps elucidate the role of these enzymes in various biological processes. [, , , , ]
  • Structure-activity relationships: Investigating how modifications to Acetyl-pepstatin's structure affect its inhibitory potency against different aspartic proteases. [, ]
  • Drug development: Serving as a starting point for the design of more potent and selective inhibitors against therapeutically relevant aspartic proteases, like HIV-1 protease. [, , ]

Q8: Have computational methods been used to study Acetyl-pepstatin and its interactions?

A9: Yes, molecular modeling and docking studies have been conducted to understand the binding mode of Acetyl-pepstatin to HIV-1 protease and other aspartic proteases. [, , , ] These studies help visualize the interactions and predict the binding affinity of the inhibitor.

Q9: How do modifications to the Acetyl-pepstatin structure impact its activity?

A10: Structural modifications, particularly at the P1' and P2' positions, significantly influence the inhibitory activity and selectivity of pepstatin analogs against various aspartic proteases. [, , ] For instance, replacing the isovaleryl group with an acetyl group enhances solubility. []

Q10: Are there any specific formulation strategies mentioned for Acetyl-pepstatin?

A10: The provided papers primarily focus on the biochemical and structural aspects of Acetyl-pepstatin. Specific formulation strategies for this compound are not extensively discussed.

Q11: What is known about the toxicity of Acetyl-pepstatin?

A11: The provided research papers do not delve into the toxicological profile of Acetyl-pepstatin.

Q12: Are there any known alternatives or substitutes for Acetyl-pepstatin in research or therapeutic applications?

A13: Yes, several other pepstatin derivatives and synthetic inhibitors have been developed that target aspartic proteases, including HIV-1 protease. [, , ] These compounds often exhibit improved potency, selectivity, or pharmacokinetic properties compared to Acetyl-pepstatin.

Q13: What are some of the key historical milestones in the research of Acetyl-pepstatin?

A13: Key milestones include:

  • Discovery and initial characterization: Acetyl-pepstatin was first identified as a potent inhibitor of aspartic proteases. []
  • Structural elucidation: NMR and X-ray crystallography studies determined the three-dimensional structure of Acetyl-pepstatin and its complex with HIV-1 protease. [, , ]
  • Understanding of the mechanism of action: Research revealed that Acetyl-pepstatin acts as a transition-state mimic, binding tightly to the active site of aspartic proteases. [, ]
  • Development of derivatives: Numerous Acetyl-pepstatin analogs have been synthesized to improve its potency, selectivity, and pharmacokinetic properties. [, , ]

Q14: How has research on Acetyl-pepstatin fostered cross-disciplinary collaborations?

A14: Research on Acetyl-pepstatin has facilitated collaborations between:

  • Biochemistry and structural biology: Combining enzymatic assays with structural studies (NMR, X-ray crystallography) to understand the inhibitor's mechanism of action. [, , ]
  • Medicinal chemistry and pharmacology: Using SAR studies and in vitro/in vivo experiments to develop more effective aspartic protease inhibitors for therapeutic use. [, , ]
  • Computational chemistry and drug design: Applying molecular modeling and simulations to guide the design and optimization of novel protease inhibitors. [, , , ]

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